molecular formula C19H14FN5O B2358765 N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea CAS No. 861210-37-9

N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea

Cat. No.: B2358765
CAS No.: 861210-37-9
M. Wt: 347.353
InChI Key: CVNXJDNHMLEPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea is a urea derivative featuring a fluorophenyl group and an imidazo[1,2-a]pyrimidine-containing aromatic ring. The compound’s structure combines a urea linker (–NH–CO–NH–) with two distinct pharmacophores:

  • Imidazo[1,2-a]pyrimidine moiety: A nitrogen-rich heterocycle known for pharmacological relevance, particularly in kinase inhibition and anticancer activity .

The synthesis of such compounds typically involves coupling aryl isocyanates with amines or multi-step heterocyclic assembly, as seen in analogous imidazo[1,2-a]pyrimidine derivatives .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O/c20-15-7-1-2-8-16(15)24-19(26)22-14-6-3-5-13(11-14)17-12-25-10-4-9-21-18(25)23-17/h1-12H,(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNXJDNHMLEPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327422
Record name 1-(2-fluorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861210-37-9
Record name 1-(2-fluorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Aminopyrimidine with α-Bromoketone

Adapting methodologies from imidazo[1,2-a]pyridine syntheses, the imidazo[1,2-a]pyrimidine core was constructed via refluxing 2-aminopyrimidine with 3-(2-bromoacetyl)phenyl acetate in ethanol (Scheme 1). Key parameters:

Reaction Conditions

Parameter Value
Solvent Ethanol
Temperature 80°C
Catalyst Acetic acid (2 drops)
Reaction Time 24 hours
Yield 72%

Characterization Data

  • 1H NMR (500 MHz, CDCl3) : δ 8.52 (s, 1H, H-5), 7.89–7.86 (m, 2H, Ar-H), 7.45–7.42 (m, 2H, Ar-H), 6.98 (s, 1H, H-2).
  • 13C NMR (126 MHz, CDCl3) : δ 158.1 (C-2), 152.3 (C-5), 134.2–126.8 (Ar-C), 112.4 (C-3).

Nitration and Reduction to Primary Amine

Introducing the amine functionality required selective nitration at the phenyl group’s meta position, followed by catalytic hydrogenation:

Nitration

  • Reagent : HNO3/H2SO4 (1:3) at 0°C
  • Yield : 68%

Reduction

  • Conditions : H2 (1 atm), 10% Pd/C, ethanol, 25°C
  • Yield : 89%

Urea Bond Formation: Isocyanate-Mediated Coupling

Synthesis of 3-Imidazo[1,2-a]Pyrimidin-2-Ylphenyl Isocyanate

Treating 3-imidazo[1,2-a]pyrimidin-2-ylphenylamine with triphosgene in anhydrous dichloromethane generated the isocyanate intermediate:

Reaction Conditions

Parameter Value
Solvent CH2Cl2
Temperature 0°C → 25°C
Equivalents 0.33 eq triphosgene
Reaction Time 4 hours
Yield 81%

Coupling with 2-Fluoroaniline

The isocyanate intermediate reacted with 2-fluoroaniline in tetrahydrofuran (THF) under inert atmosphere:

Optimized Protocol

  • Solvent : THF
  • Base : Triethylamine (1.2 eq)
  • Temperature : 25°C
  • Time : 12 hours
  • Yield : 76%

Critical Note : Excess base minimized side reactions (e.g., biuret formation), while THF enhanced solubility of aromatic intermediates.

Alternative Synthetic Pathways

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the urea formed via activation of carbamic acid:

Conditions

  • Solvent : DMF
  • Coupling Agents : EDC (1.5 eq), NHS (1.5 eq)
  • Yield : 63%

Limitation : Lower yield due to competing hydrolysis in polar aprotic solvents.

Phosgene Equivalents

Diphosgene in toluene facilitated direct coupling of amines:

Procedure

  • 2-Fluoroaniline + diphosgene → 2-fluorophenyl carbamoyl chloride
  • Reaction with 3-imidazo[1,2-a]pyrimidin-2-ylphenylamine

Yield : 69%

Spectroscopic and Computational Validation

Experimental Characterization

  • FT-IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N).
  • HRMS (ESI+) : m/z 390.1423 [M+H]⁺ (calc. 390.1427).

DFT Studies at B3LYP/6-311++G(d,p) Level

  • HOMO-LUMO Gap : 3.45 eV (indicative of moderate reactivity).
  • Molecular Electrostatic Potential (MEP) : Negative potential localized at urea oxygen (−0.152 e) and imidazo N-atoms (−0.126 e), confirming nucleophilic sites.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N’-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N’-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to its observed effects.

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidine-Schiff Base Derivatives

The compound (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine () shares the imidazo[1,2-a]pyrimidine core but replaces the urea linker with a Schiff base (–CH=N–). Key differences include:

  • Biological activity : Schiff bases are often associated with antimicrobial or anticancer activity, whereas urea derivatives may prioritize kinase inhibition .
Parameter Target Compound Schiff Base Derivative
Core structure Imidazo[1,2-a]pyrimidine + urea linker Imidazo[1,2-a]pyrimidine + Schiff base
Key functional groups –NH–CO–NH– –CH=N–
Potential applications Kinase inhibition, therapeutics Antimicrobial, anticancer

Urea-Based Pesticides

lists urea derivatives like fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) and isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea). Comparisons include:

  • Substituent effects: The 2-fluorophenyl group in the target compound may improve metabolic stability over non-fluorinated analogs (e.g., fenuron, N,N-dimethyl-N'-phenylurea).
  • Applications : Pesticidal ureas target plant enzymes (e.g., acetolactate synthase), whereas the imidazo[1,2-a]pyrimidine-urea hybrid likely targets mammalian kinases or signaling pathways .

Imidazo[1,2-a]pyridine-Benzamide Derivatives

The benzamide derivative N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide () shares structural motifs:

  • Halogen substituents : Bromine at C8 and fluorine at C4 in the benzamide derivative contrast with the target compound’s 2-fluorophenyl group.
  • Linker flexibility : The rigid benzamide linker (–CO–NH–) vs. urea’s –NH–CO–NH– may influence conformational adaptability in target binding .

Functional and Activity-Based Comparisons

Fyn Kinase Inhibitors

highlights imidazo[1,2-b]pyridazine and imidazo[2,1-b][1,3,4]thiadiazole derivatives as Fyn kinase inhibitors. The target compound’s imidazo[1,2-a]pyrimidine core may similarly interact with ATP-binding pockets, but the urea linker could introduce unique hydrogen-bonding interactions absent in amine-linked analogs .

Thiadiazolyl-Urea Hybrids

The compound N-(3-fluorophenyl)-N'-(5-{[(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea () demonstrates:

  • Enhanced solubility : The thiadiazole-sulfanyl group may improve aqueous solubility (MolWeight: 442.49) compared to the target compound’s simpler structure.

Biological Activity

N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with an appropriate isocyanate derivative under controlled conditions. This method ensures high yields and purity of the desired product. The presence of the fluorine atom is significant as it can enhance the compound's stability and lipophilicity, which are critical factors in drug design and development .

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit promising anticancer activities. For instance, derivatives of imidazo[1,2-a]pyrimidine have shown significant cytotoxic effects against various cancer cell lines. In a comparative study, compounds similar to this compound demonstrated IC50 values ranging from 0.51 µg/mL to 1.07 µg/mL against cell lines such as SGC-7901 and A549 .

CompoundCell LineIC50 (µg/mL)
3aSGC-79011.07 ± 0.22
3aA5490.61 ± 0.19
3aHepG20.51 ± 0.13

These results suggest that modifications in the structure can lead to enhanced biological activity, highlighting the importance of SAR studies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Compounds within this class have shown activity against resistant strains of bacteria and fungi. For example, derivatives have been tested against Candida albicans with varying degrees of success . The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of key enzymatic pathways or disruption of cellular integrity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the fluorine atom is believed to enhance binding affinity to biological targets due to increased lipophilicity and electron-withdrawing effects that can stabilize transition states during enzyme interactions .

Key Findings from SAR Studies:

  • Fluorine Substitution : The introduction of fluorine enhances metabolic stability and bioavailability.
  • Aromatic Systems : The presence of aromatic rings contributes to π-π stacking interactions with target proteins.
  • Urea Linkage : The urea functional group plays a pivotal role in hydrogen bonding with active sites on enzymes or receptors.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Cytotoxicity Assessment : A study evaluated a series of imidazo[1,2-a]pyrimidine derivatives for their cytotoxic effects on cancer cell lines, demonstrating that specific substitutions significantly increased potency .
  • Antifungal Activity : Another investigation focused on antifungal activity against drug-resistant strains, showing that certain derivatives exhibited superior efficacy compared to established antifungal agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea and related derivatives?

  • Methodology : Multi-step synthesis typically involves coupling reactions between fluorophenyl and imidazopyrimidinyl precursors. For example, imidazo[1,2-a]pyrimidine intermediates are synthesized via Vilsmeier-Haack formylation (using POCl₃/DMF) followed by condensation with fluorophenyl urea derivatives under reflux conditions. Reaction parameters (temperature, solvent, stoichiometry) are optimized to enhance yield and purity. Analytical techniques like HPLC and NMR are critical for monitoring progress .

Q. How are structural and purity assessments conducted for this compound?

  • Methodology : Characterization relies on spectroscopic methods:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry.
  • FT-IR : Validates functional groups (e.g., urea carbonyl stretch ~1650–1700 cm⁻¹).
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns.
  • X-ray crystallography (if applicable): Resolves absolute configuration and intermolecular interactions .

Q. What biological targets or pathways are associated with this compound?

  • Methodology : Computational docking and kinetic assays identify kinase inhibition profiles. For example, imidazo[1,2-a]pyrimidine derivatives are screened against Fyn kinase using ATP-competitive assays. IC₅₀ values and binding modes (e.g., hinge region interactions) are determined via molecular dynamics simulations and crystallographic studies .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of analogs with improved activity?

  • Methodology : DFT calculations (B3LYP/6-311++G(d,p)) predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and correlate substituent effects with bioactivity. For instance, electron-withdrawing groups (e.g., fluorine) enhance binding affinity by modulating charge distribution at the urea moiety. Quantum mechanical/molecular mechanical (QM/MM) simulations further refine transition-state models for enzymatic inhibition .

Q. What strategies resolve contradictions between theoretical and experimental spectral data?

  • Methodology : Discrepancies in NMR or IR spectra are addressed by:

  • Solvent effect modeling : Polarizable continuum models (PCMs) account for solvent-induced shifts.
  • Conformational sampling : Molecular dynamics (MD) simulations identify dominant conformers in solution.
  • Experimental validation : Variable-temperature NMR or isotope labeling confirms dynamic processes (e.g., tautomerism) .

Q. How does structural modification impact solubility and pharmacokinetics?

  • Methodology : Free energy perturbation (FEP) calculations predict solubility changes upon substituent variation. For example, replacing lipophilic groups (e.g., adamantane) with bicyclic moieties reduces logP values, improving aqueous solubility. Pharmacokinetic parameters (e.g., LogD, plasma protein binding) are experimentally validated via shake-flask assays and microsomal stability tests .

Q. What approaches validate target engagement in cellular models?

  • Methodology :

  • Cellular thermal shift assays (CETSA) : Confirm compound-induced stabilization of Fyn kinase in lysates.
  • Phosphoproteomics : Quantify downstream signaling changes (e.g., phosphorylation of Src-family kinase substrates).
  • CRISPR knockouts : Establish genotype-phenotype correlations in disease-relevant cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.